molecular formula C12H19N3O4S B6610468 tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate CAS No. 2763750-25-8

tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate

Cat. No. B6610468
CAS RN: 2763750-25-8
M. Wt: 301.36 g/mol
InChI Key: CCOFGDLSEQBNJY-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate (TBNEC) is a compound of interest in scientific research due to its unique properties and potential applications. It is an organic compound with a molecular formula of C11H19N3O4S and a molecular weight of 285.35 g/mol. TBNEC is a colorless, odorless, and water-soluble compound that is synthesized by a method known as the Strecker reaction. This reaction involves the condensation of an aldehyde with an amine and is often used to produce amino acid derivatives.

Mechanism of Action

Tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate is believed to act as a catalyst in organic reactions due to its ability to form hydrogen bonds and to stabilize reactive intermediates. It can also act as a reagent in reactions, as it can act as a nucleophile and can react with electrophiles. Furthermore, it has been found to be able to form complexes with metal ions, which can be used to catalyze reactions.
Biochemical and Physiological Effects
tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate has been found to have no adverse effects on the body. It is not toxic to humans and has not been found to be carcinogenic or mutagenic. Furthermore, it has been found to have no effect on the activity of enzymes or proteins.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate has many advantages for use in laboratory experiments. It is easy to synthesize and is relatively inexpensive. Furthermore, it is water-soluble and has no adverse effects on the body. However, it is not as stable as some other compounds, and it can be difficult to purify.

Future Directions

There are a number of potential future directions for research on tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate. These include further study of its potential as a drug delivery system, its ability to form complexes with metal ions, and its potential use as a catalyst for organic reactions. Additionally, further research into its biochemical and physiological effects could be beneficial. Finally, research into the synthesis of derivatives of tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate could lead to new compounds with unique properties.

Synthesis Methods

The synthesis of tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate involves a Strecker reaction, which is a condensation reaction between an aldehyde and an amine. This reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid. The aldehyde used in this reaction is a pentanal while the amine is a 2-methyl-5-methanesulfonylpyrimidine. The reaction is then heated to reflux for several hours, resulting in the formation of the desired product, tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate.

Scientific Research Applications

Tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate is an important compound in scientific research due to its unique properties. It has been used in a variety of applications, including as a catalyst for organic reactions and as a reagent for the synthesis of other compounds. It has also been studied for its potential use in drug delivery, as a stabilizer for proteins and enzymes, and as a ligand for metal complexes.

properties

IUPAC Name

tert-butyl N-[2-(5-methylsulfonylpyrimidin-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-12(2,3)19-11(16)13-6-5-10-14-7-9(8-15-10)20(4,17)18/h7-8H,5-6H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOFGDLSEQBNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC=C(C=N1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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